2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. Key structural features include:
- 2-Methoxyethyl ester at position 6, enhancing solubility compared to simpler esters like ethyl .
- Methyl groups at positions 2 and 7, contributing to steric and electronic modulation.
- 4-(Methylsulfanyl)phenyl substituent at position 5, which may influence lipophilicity and interactions with biological targets.
- 3-Oxo group in the dihydrothiazole ring, a common feature in bioactive thiazolopyrimidines .
Properties
Molecular Formula |
C19H22N2O4S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-methoxyethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O4S2/c1-11-15(18(23)25-10-9-24-3)16(13-5-7-14(26-4)8-6-13)21-17(22)12(2)27-19(21)20-11/h5-8,12,16H,9-10H2,1-4H3 |
InChI Key |
SBKARQONJQJSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methylsulfanyl groups using reagents like sodium methoxide or thiolates.
Cyclization: The thiazolo[3,2-a]pyrimidine core can undergo further cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper iodide), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 5 and 6, as well as additional functional groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to ethyl esters (e.g., ) due to polar ether oxygen.
- Electron Effects: Methylsulfanyl is a moderate electron donor, contrasting with electron-withdrawing bromine in , affecting reactivity and binding.
Crystallographic and Supramolecular Features
- Halogen-π Interactions : Ethyl 5-(4-bromophenyl) derivatives form chiral supramolecular chains via Br···π interactions, critical for crystallographic separation .
- Hydrogen Bonding : Ethyl 2-(2-acetoxybenzylidene) analogs exhibit cooperative C–H···O interactions, stabilizing crystal packing .
- π-π Stacking : Benzylidene-substituted derivatives (e.g., ) utilize aromatic stacking for self-assembly, influencing solubility and stability.
Biological Activity
The compound 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that belongs to the thiazolo-pyrimidine family. This compound exhibits a variety of biological activities, which are increasingly relevant in pharmaceutical research due to their potential therapeutic applications.
Structural Characteristics
The structural formula of the compound is characterized by:
- Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
- Methoxyethyl Group : This substituent may enhance solubility and bioavailability.
- Methylsulfanyl Substituent : Known to influence the electronic properties and reactivity of the compound.
Biological Activities
Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant biological properties. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can have potent antimicrobial effects against various bacterial strains. For instance, related compounds have shown activity against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Potential : Thiazolo-pyrimidine derivatives are being investigated for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies indicate strong binding affinities to targets such as DNA gyrase, which is crucial for bacterial DNA replication and has implications in cancer therapy .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways.
Case Study 1: Antimicrobial Evaluation
A study on thiazolo-pyrimidine derivatives revealed that certain compounds exhibited strong antimicrobial activity with MIC values ranging from 0.21 μM to higher concentrations depending on the structure. The binding interactions were assessed through molecular docking, indicating favorable interactions with bacterial targets .
Case Study 2: Anticancer Activity
In another investigation, thiazolo-pyrimidine derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that some derivatives showed promising anticancer activity with IC50 values comparable to established chemotherapeutics .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 6-Methylthiazolo[3,2-a]pyrimidinone | Thiazole and pyrimidine core | Strong antimicrobial activity | Antibacterial |
| 4-Methylthiazole Derivative | Similar thiazole structure | Anti-inflammatory effects | Reduces inflammation |
| Pyrido[2,3-d]pyrimidines | Bicyclic structure with nitrogen heterocycles | Potential anticancer properties | Inhibits cancer cell growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
